molecular formula C11H16N2O2 B13634499 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B13634499
M. Wt: 208.26 g/mol
InChI Key: WDFGCVAHHYIWOD-AATRIKPKSA-N
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Description

Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a tert-butyl group, a pyrazole ring, and an enoate moiety. It is of interest in various fields of chemistry due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to facilitate the esterification reaction. The use of automated systems and reactors can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enoate moiety to an alkane or alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Amides or ethers.

Scientific Research Applications

Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The enoate moiety can participate in Michael addition reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with an ethyl ester group.

    tert-Butyl (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar structure but with a phenyl group on the pyrazole ring.

Uniqueness

Tert-butyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds and can affect its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-12-13(4)8-9/h5-8H,1-4H3/b6-5+

InChI Key

WDFGCVAHHYIWOD-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CN(N=C1)C

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN(N=C1)C

Origin of Product

United States

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